Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate
Description
Z/E Isomerism in α,β-Unsaturated Esters
Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate exists as two distinct geometric isomers around the C2-C3 double bond, designated as (E) and (Z) configurations. The (E)-isomer corresponds to the configuration where the ethyl ester and trifluoromethyl groups are positioned on opposite sides of the double bond, while the (Z)-isomer has these groups on the same side. According to PubChem data, both isomers have been characterized with different CAS numbers: the (E)-isomer (CAS: not specified in search results) and the (Z)-isomer (CAS: 507448-65-9).
The stereochemical preferences of this compound are significantly influenced by electronic factors inherent to α,β-unsaturated carbonyl systems. Research on similar trifluorinated unsaturated esters has demonstrated that the electron-withdrawing nature of the trifluoromethyl group can stabilize specific geometric configurations through resonance effects with the carbonyl functionality. Studies of related α,β-unsaturated esters have shown that geometric isomerization can occur under various conditions, with the relative stability of E and Z forms depending on steric and electronic factors.
Kinetic studies of cross-metathesis reactions producing similar α,β-unsaturated esters have revealed that Z-selectivity can be achieved under specific catalytic conditions. For analogous trifluorinated systems, researchers have observed that Z-isomers can be formed preferentially with selectivities exceeding 90% under controlled reaction conditions, though post-metathesis isomerization to the thermodynamically favored E-configuration may occur over time. The methylamino substituent in this compound provides additional stabilization through conjugation with the double bond system, potentially affecting the relative stabilities of the geometric isomers.
Conformational Dynamics of Trifluoromethyl Substituents
The trifluoromethyl group in this compound exhibits restricted rotational dynamics that significantly impact the overall molecular conformation. Computational studies on trifluoromethyl-containing aromatic compounds have established that CF3 rotation barriers typically range from 0.4 to 2.6 kcal/mol, depending on the local electronic environment. In the case of this compound, the trifluoromethyl group is directly attached to the β-carbon of the α,β-unsaturated system, creating a unique electronic environment that influences rotational preferences.
Recent investigations using density functional theory calculations have shown that trifluoromethyl substituents exhibit preferred orientations relative to adjacent π-systems. The interaction between the CF3 group and the methylamino-substituted double bond creates specific conformational minima that can be characterized through potential energy surface analysis. Nuclear magnetic resonance studies of related trifluoromethyl compounds have revealed that CF3 rotation can be sufficiently slow on the nuclear magnetic resonance timescale to produce observable effects in both proton and fluorine spectra.
Variable temperature nuclear magnetic resonance experiments on cyclohexane derivatives bearing trifluoromethyl substituents have demonstrated that conformational free energies (A values) for CF3 groups typically range from 2.1 to 2.4 kcal/mol. These values reflect the significant steric bulk of the trifluoromethyl moiety and its preference for equatorial positions in conformationally mobile systems. In the context of this compound, the trifluoromethyl group's conformational preferences directly influence the overall molecular geometry and hence its spectroscopic properties.
Properties
IUPAC Name |
ethyl (Z)-4,4,4-trifluoro-3-(methylamino)but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2/c1-3-13-6(12)4-5(11-2)7(8,9)10/h4,11H,3H2,1-2H3/b5-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCZMOSQVJGZCK-PLNGDYQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C(F)(F)F)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(/C(F)(F)F)\NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401208356 | |
| Record name | Ethyl (2Z)-4,4,4-trifluoro-3-(methylamino)-2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401208356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
507448-65-9, 121303-76-2 | |
| Record name | Ethyl (2Z)-4,4,4-trifluoro-3-(methylamino)-2-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=507448-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (2Z)-4,4,4-trifluoro-3-(methylamino)-2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401208356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl (2Z)-4,4,4-trifluoro-3-(methylamino)but-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.227.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Butenoic acid, 4,4,4-trifluoro-3-(methylamino)-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.713 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of Ethyl 4,4,4-trifluoro-3-oxobutanoate (Key Intermediate)
The key precursor, ethyl 4,4,4-trifluoro-3-oxobutanoate, is typically prepared via Claisen condensation or related methods involving trifluoroacetate derivatives:
- Starting materials: Alkyl trifluoroacetate (e.g., ethyl trifluoroacetate) and alkyl acetate (e.g., ethyl acetate)
- Catalyst/Base: Alkali metal alkoxide (sodium or potassium alkoxide)
- Reaction: The alkoxide deprotonates the alkyl acetate to form an enolate, which then attacks the trifluoroacetate to yield the trifluoroacetoacetic ester enolate intermediate
- Workup: Acidification to isolate the β-ketoester
This method is advantageous due to the use of inexpensive raw materials and straightforward apparatus, yielding the trifluoromethylated β-ketoester in high yield and purity.
Condensation with Methylamine
The β-ketoester intermediate undergoes condensation with methylamine to form Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate:
- Reagents: Ethyl 4,4,4-trifluoro-3-oxobutanoate and methylamine (typically as an aqueous or alcoholic solution)
- Conditions: Mild heating or room temperature, often in the presence of an acid catalyst to facilitate the condensation
- Mechanism: Nucleophilic attack of methylamine on the keto carbonyl carbon, followed by elimination of water, forming the β-enamino ester
- Outcome: Formation of the (E)- or (Z)-isomer of this compound, often favoring the (E)-isomer due to steric and electronic factors
This reaction is typically performed without isolating the intermediate enolate, streamlining the process and improving overall yield.
Comparative Data Table of Preparation Steps
Research Findings and Optimization Notes
- The use of alkali metal alkoxides (Na or K) is critical for efficient enolate formation in the first step, with sodium ethoxide or potassium tert-butoxide commonly employed.
- Acid catalysis in the second step enhances the condensation rate and selectivity toward the desired β-enamino ester.
- Avoidance of intermediate purification reduces process complexity and cost.
- The trifluoromethyl group significantly influences the reactivity and stability of intermediates and final product, necessitating controlled reaction conditions to prevent side reactions.
- The process is scalable and amenable to industrial synthesis due to the availability of starting materials and mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis Routes
Several synthetic pathways have been developed for the preparation of Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate. Common methods include:
- Nucleophilic Addition : Involves the reaction of trifluoromethylated compounds with methylamine derivatives.
- Esterification Reactions : The formation of esters through the reaction of carboxylic acids with alcohols under acidic conditions .
Pharmaceutical Applications
This compound serves as an intermediate in the synthesis of various pharmaceuticals:
- Antidepressants and Anxiolytics : The compound's structure allows it to be modified into active pharmaceutical ingredients (APIs) for treating mood disorders.
- Anticancer Agents : Its unique trifluoromethyl group enhances biological activity, making it a potential precursor for anticancer drug development .
Case Studies
- Synthesis of Pyrazole Derivatives : Research indicates that this compound can be utilized to synthesize pyrazole derivatives through a series of chemical transformations. These derivatives exhibit significant biological activity against various cancer cell lines .
- Biological Evaluation : A study evaluated the biological properties of derivatives synthesized from this compound, showing promising results in inhibiting tumor growth in vitro .
Agrochemical Applications
In addition to pharmaceuticals, this compound is also being explored in agrochemicals:
Mechanism of Action
The mechanism of action of ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness is highlighted through comparisons with structurally related trifluoromethylated acrylates and enoates (Table 1).
Table 1: Comparative Analysis of Ethyl 4,4,4-Trifluoro-3-(methylamino)but-2-enoate and Analogs
Key Findings from Comparative Studies
Reactivity: The methylamino group in the target compound enables hydrogen bonding and nucleophilic reactivity, distinguishing it from analogs like Ethyl(2E)-3-[4-(trifluoromethyl)phenyl]-2-butenoate (non-polar substituent) and Ethyl 4,4,4-trifluoro-2-butynoate (alkyne backbone) . The trifluoromethyl group enhances stability against enzymatic degradation compared to non-fluorinated analogs, as seen in Ethyl 3-hydroxy-4,4,4-trifluorobutanoate ().
Biological Activity: The compound’s anti-inflammatory and anticancer activities surpass those of Ethyl 4,4,4-trifluoro-2-butynoate (moderate antibacterial) and Ethyl 4,4,4-trifluoro-3-hydroxybutanoate (low anticancer activity), likely due to synergistic effects of the CF₃ and methylamino groups . Substitution of methylamino with phenylamino (as in Ethyl-4,4,4-trifluoro-3-(phenylamino)but-2-enoate) reduces synthetic yield (19% vs. 63% in literature) and complicates purification due to imine-enamine tautomerization .
Industrial Applications: Unlike Ethyl 3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate (used in electrophilic substitutions), the target compound’s methylamino group facilitates its role as a building block for nitrogen-containing heterocycles in drug synthesis .
Biological Activity
Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological interactions, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula CHFNO. Its structure features a trifluoromethyl group and a methylamino group attached to a butenoate backbone, enhancing its reactivity and stability compared to similar compounds. This unique combination of functional groups makes it a valuable candidate for various applications in medicinal chemistry and organic synthesis.
The mechanism of action of this compound involves its interaction with specific biological targets. The trifluoromethyl group increases the compound's lipophilicity, facilitating its penetration through cell membranes. Once inside the cell, it can modulate the activity of enzymes and receptors, potentially leading to significant biological effects such as enzyme inhibition or receptor modulation.
Biological Activity
Research indicates that this compound interacts with various biomolecules, which may influence several biological pathways. The following table summarizes key findings related to its biological activity:
| Biological Activity | Description |
|---|---|
| Enzyme Interaction | Enhances binding affinity to certain enzymes, potentially inhibiting their activity. |
| Receptor Modulation | May modulate receptor activities due to its structural properties. |
| Therapeutic Potential | Investigated for applications in drug development and therapeutic interventions. |
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Enzyme Inhibition Studies : Research has shown that compounds containing trifluoromethyl groups often exhibit enhanced potency against specific enzyme targets. For example, studies on similar trifluoromethyl-containing compounds have demonstrated increased inhibitory effects on enzymes involved in neurotransmitter uptake .
- Therapeutic Applications : this compound is being investigated for its potential role in developing new therapeutic agents targeting various diseases. Its ability to modulate enzyme and receptor activities makes it a candidate for further exploration in pharmacology.
- Comparative Studies : Comparative research with structurally similar compounds highlights the unique biological properties imparted by the trifluoromethyl and methylamino groups. These studies suggest that this compound may provide distinct advantages in drug design compared to other fluorinated compounds.
Q & A
Q. What spectroscopic methods are most effective for structural characterization of Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate, and how can its stereochemistry be resolved?
Multidimensional NMR (1H, 13C, 19F) is critical for resolving the stereochemistry and confirming the enoate structure. The 19F NMR signal at δ = –61.76 ppm (CDCl3) confirms the trifluoromethyl group’s electronic environment, while 1H NMR coupling patterns (e.g., q, JH–F = 2.3 Hz) help identify vinyl proton interactions with fluorine . X-ray crystallography using SHELX programs (e.g., SHELXL) can further validate spatial arrangements if single crystals are obtainable .
Q. What synthetic protocols are commonly used to prepare this compound, and what starting materials are involved?
The compound can be synthesized via iridium-catalyzed allylic amination, where a trifluoromethylated α,β-unsaturated ester reacts with methylamine derivatives. Alternatively, condensation reactions involving trifluoromethyl ketones and ethyl glycinate derivatives under acidic conditions are viable. Catalyst choice (e.g., Ir complexes) significantly impacts regioselectivity and avoids competing pathways like oxazolidinone formation .
Q. How does the trifluoromethyl group influence the compound’s physical properties, such as boiling point or solubility?
The trifluoromethyl group increases hydrophobicity (logP = 2.99) and lowers boiling point (221.1°C at 760 mmHg) compared to non-fluorinated analogs due to reduced polarizability. This group also enhances thermal stability, as evidenced by a flash point of 87.5°C .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic additions, and how do computational studies support these findings?
The electron-withdrawing trifluoromethyl group activates the α,β-unsaturated ester for Michael additions. Density Functional Theory (DFT) calculations predict preferential attack at the β-position due to lower LUMO energy at this site. Experimental 19F NMR shifts (δ = –61.76 ppm) correlate with computational charge distribution models, validating the electronic effects .
Q. How can high-resolution mass spectrometry (HRMS) and isotopic labeling resolve contradictions in proposed reaction intermediates during the compound’s derivatization?
HRMS (exact mass: 239.07100) can distinguish between isomeric byproducts, while 18O or 13C labeling tracks oxygen or carbon migration during hydrolysis or transesterification. For example, isotopic patterns in HRMS data can confirm whether ring-opening reactions occur in cycloaddition pathways .
Q. What strategies mitigate challenges in achieving high purity (>95%) during large-scale synthesis, and how do analytical techniques validate purity?
Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) removes hydrophobic impurities. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with UV detection at 254 nm ensures purity. LC-MS further identifies trace byproducts, such as unreacted starting materials or oxidation derivatives .
Q. How does the compound’s stereoelectronic profile influence its application in asymmetric catalysis or pharmaceutical precursor synthesis?
The methylamino group’s lone pair and trifluoromethyl group’s electron-withdrawing nature create a polarized π-system, enabling enantioselective hydrogenation or organocatalytic transformations. For instance, chiral phosphine ligands can induce >90% ee in hydrogenation to yield β-amino acid derivatives .
Methodological Notes
- Data Contradictions : CAS number discrepancies (e.g., 121303-76-2 vs. 372-29-2) highlight the need to verify compound identity via spectral databases (e.g., PubChem, SciFinder) .
- Advanced Purification : Use preparative GC-MS for volatile byproducts or centrifugal partition chromatography for polar impurities .
- Safety : The compound’s low vapor pressure (0.109 mmHg at 25°C) reduces inhalation risk, but nitrile gloves are recommended due to potential skin irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
